molecular formula C7H6N4O2S B13089387 2-(6-Mercapto-7H-purin-8-yl)aceticacid

2-(6-Mercapto-7H-purin-8-yl)aceticacid

Cat. No.: B13089387
M. Wt: 210.22 g/mol
InChI Key: HDNZVRKKEZZFPC-UHFFFAOYSA-N
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Description

2-(6-Mercapto-7H-purin-8-yl)acetic acid is a purine derivative characterized by a mercapto (-SH) group at position 6 of the purine ring and an acetic acid moiety (-CH₂COOH) at position 8. The mercapto group contributes to redox activity and thiol-mediated binding, while the acetic acid substituent improves solubility in aqueous environments.

Properties

IUPAC Name

2-(6-sulfanylidene-3,7-dihydropurin-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-4(13)1-3-10-5-6(11-3)8-2-9-7(5)14/h2H,1H2,(H,12,13)(H2,8,9,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNZVRKKEZZFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N=C(N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Mercapto-7H-purin-8-yl)acetic acid typically involves the reaction of 6-mercaptopurine with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the mercapto group attacks the bromoacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate .

Industrial Production Methods

Industrial production of 2-(6-Mercapto-7H-purin-8-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(6-Mercapto-7H-purin-8-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Mercapto-7H-purin-8-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Mercapto-7H-purin-8-yl)acetic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the purine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(2-Amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic Acid ()

This compound, documented in the RCSB PDB (Ligand ID: 8Y7), shares structural motifs with 2-(6-Mercapto-7H-purin-8-yl)acetic acid but exhibits critical differences:

  • Substituents: Position 6: Oxo (=O) group vs. mercapto (-SH) in the target compound. Position 8: Sulfanyl-linked acetic acid (-S-CH₂COOH) vs. direct acetic acid substitution. Additional groups: 2-amino (NH₂) and 9-methyl (CH₃) substituents.
  • Molecular Formula : C₈H₉N₅O₃S (MW: 255.25 g/mol) .
  • The 9-methyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The 2-amino group introduces hydrogen-bonding capacity, possibly enhancing target affinity.
Table 1: Structural and Molecular Comparison
Feature 2-(6-Mercapto-7H-purin-8-yl)acetic Acid [(2-Amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic Acid
Position 6 Substituent -SH =O
Position 8 Substituent -CH₂COOH -S-CH₂COOH
Additional Groups None 2-NH₂, 9-CH₃
Molecular Formula C₇H₆N₄O₂S (est.) C₈H₉N₅O₃S
Molecular Weight ~226 g/mol (est.) 255.25 g/mol
Key Properties High redox activity, moderate solubility Enhanced lipophilicity, hydrogen-bonding potential

6-Mercaptopurine (6-MP)

A clinically used antimetabolite, 6-MP features a mercapto group at position 6 but lacks the acetic acid moiety at position 8:

  • Functional Impact :
    • Absence of the acetic acid group reduces solubility compared to the target compound.
    • 6-MP’s mechanism involves incorporation into DNA/RNA, causing cytotoxicity. The acetic acid in the target compound may alter this mechanism by introducing steric hindrance or ionic interactions.

8-Thioguanine

This compound has a thiol group at position 8 instead of position 6:

  • Comparison :
    • Positional isomerism shifts its biological targets; 8-thioguanine primarily inhibits purine biosynthesis.
    • The acetic acid group in the target compound may confer distinct solubility or binding profiles compared to 8-thioguanine’s simpler structure.

Allopurinol

A xanthine oxidase inhibitor, allopurinol lacks thiol or acetic acid groups but shares the purine backbone:

  • Contrast: Allopurinol’s 7-deazapurine structure and hydroxyl groups prioritize hydrogen-bonding interactions, whereas the target compound’s thiol and acetic acid groups suggest broader reactivity.

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